![molecular formula C7H13NO2 B6258996 1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 2247788-73-2](/img/structure/B6258996.png)
1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
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Overview
Description
1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one is an organic compound with the molecular formula C7H13NO2 . It is a versatile substance used extensively in scientific research due to its unique properties. It serves as a key building block for various pharmaceuticals and can be employed in the synthesis of complex organic molecules, making it invaluable in drug discovery and medicinal chemistry endeavors.
Molecular Structure Analysis
The molecular structure of 1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one consists of a pyrrolidine ring attached to a hydroxymethyl group and an ethanone group . The molecular weight is 143.19 .Physical And Chemical Properties Analysis
1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one is a compound with a molecular weight of 143.19 . It is stored at room temperature and is in the form of an oil .Scientific Research Applications
Pharmaceutical Research
“1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone” has been identified as a potential intermediate in the synthesis of pharmaceutical compounds. Its structure suggests utility in the formation of pyrrolidine derivatives, which are prevalent in a variety of therapeutic agents. For instance, pyrrolidine rings are found in molecules targeting central nervous system disorders and metabolic diseases .
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. Its bifunctional nature, with both ketone and hydroxymethyl functional groups, allows for selective reactions leading to complex molecules. This is particularly useful in the development of new synthetic pathways for complex organic molecules .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound might interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
The pyrrolidine ring is known to influence biological activity, suggesting that the compound may interact with various biochemical pathways .
properties
IUPAC Name |
1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(10)8-3-2-7(4-8)5-9/h7,9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIPHPJTYHOXKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40710075 |
Source
|
Record name | 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40710075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone | |
CAS RN |
191347-96-3, 2247788-73-2 |
Source
|
Record name | 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40710075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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